1-[7-(5-Propyloctyl)-9H-fluoren-2-YL]hexan-1-one
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Overview
Description
1-[7-(5-Propyloctyl)-9H-fluoren-2-YL]hexan-1-one is an organic compound with a complex structure that includes a fluorenyl group and a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(5-Propyloctyl)-9H-fluoren-2-YL]hexan-1-one typically involves multiple steps, starting with the preparation of the fluorenyl group and the hexanone chain. The fluorenyl group can be synthesized through Friedel-Crafts acylation, followed by alkylation to introduce the propyloctyl side chain. The hexanone chain can be prepared through standard organic synthesis techniques, such as aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[7-(5-Propyloctyl)-9H-fluoren-2-YL]hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorenyl group.
Scientific Research Applications
1-[7-(5-Propyloctyl)-9H-fluoren-2-YL]hexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-(5-Propyloctyl)-9H-fluoren-2-YL]hexan-1-one involves its interaction with specific molecular targets and pathways. The fluorenyl group may interact with aromatic receptors, while the hexanone chain can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: A simpler compound with a fluorenyl group and a ketone.
Hexanone: A basic ketone with a six-carbon chain.
Propyloctylfluorene: A compound with a similar side chain but different functional groups.
Uniqueness
1-[7-(5-Propyloctyl)-9H-fluoren-2-YL]hexan-1-one is unique due to its combination of a fluorenyl group with a propyloctyl side chain and a hexanone chain. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
61314-21-4 |
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Molecular Formula |
C30H42O |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
1-[7-(5-propyloctyl)-9H-fluoren-2-yl]hexan-1-one |
InChI |
InChI=1S/C30H42O/c1-4-7-8-15-30(31)25-17-19-29-27(21-25)22-26-20-24(16-18-28(26)29)14-10-9-13-23(11-5-2)12-6-3/h16-21,23H,4-15,22H2,1-3H3 |
InChI Key |
DWFGYWWSAKRNOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCC(CCC)CCC |
Origin of Product |
United States |
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